D-tert-Leucine

概述

描述

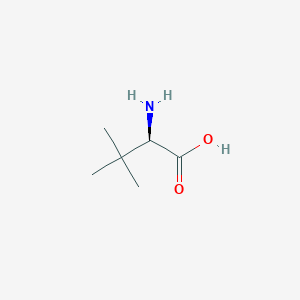

D-tert-Leucine, also known as ®-2-amino-3,3-dimethylbutanoic acid, is a chiral, non-natural amino acid. It is characterized by its unique structure, which includes a tertiary butyl group attached to the alpha carbon. This compound is a white crystalline powder that is slightly soluble in water and more soluble in organic solvents like ethanol and ether .

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: One common method involves the condensation of glyoxylate with chiral tert-butyl sulfinamide to form a Schiff base. This intermediate then reacts with tert-butyl Grignard reagent in the presence of a catalyst at low temperatures.

Biocatalysis: Another method utilizes a biocatalyst derived from Symbiobacterium thermophilum.

Industrial Production Methods:

- Industrial production often employs the biocatalysis method due to its high yield, purity, and potential for process scaling. The use of engineered enzymes and coenzyme recycling systems enhances the efficiency and sustainability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include primary amines and alcohols.

Substitution: Products vary depending on the substituent introduced, such as alkylated amines.

科学研究应用

Pharmaceutical Applications

D-tert-Leucine is primarily utilized in the pharmaceutical industry as a chiral auxiliary in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the production of optically pure drugs.

- Chiral Auxiliaries : this compound is employed to facilitate asymmetric synthesis, allowing for the production of specific enantiomers that exhibit desired biological activity. For instance, it is used in synthesizing HIV protease inhibitors and other antiviral agents, demonstrating its significance in drug development .

- Enzymatic Processes : The compound can be produced through enzymatic hydrolysis methods, which are often more efficient and environmentally friendly compared to traditional chemical synthesis. For example, one study reported the enzymatic hydrolysis of N-acetyl-tert-leucine chloroethyl ester using a protease from Bacillus licheniformis, yielding optically pure this compound .

Biochemical Research

In biochemical research, this compound serves as a substrate for various enzymatic reactions and studies involving amino acid metabolism.

- Leucine Dehydrogenases : Recent studies have explored the activity of leucine dehydrogenases that preferentially convert substrates into this compound. For instance, research highlighted a newly characterized marine leucine dehydrogenase that exhibited high catalytic efficiency for producing L-tert-Leucine from trimethylpyruvic acid, indirectly emphasizing the importance of this compound in related pathways .

- Metabolomics : this compound's role in metabolic pathways is being investigated through metabolomics studies, which aim to understand its impact on metabolic syndrome and related diseases .

Materials Science

This compound's unique properties extend its applications into materials science, particularly in the development of novel materials with specific functionalities.

- Biodegradable Polymers : The incorporation of this compound into polymer matrices has been studied for creating biodegradable materials. Its hydrophobic tert-butyl group contributes significantly to the conformation and mechanical properties of these polymers, making them suitable for various applications including drug delivery systems .

- Chiral Catalysts : The compound has been explored as a building block for creating chiral catalysts that can facilitate asymmetric reactions in organic synthesis. This application is particularly relevant for producing fine chemicals and pharmaceuticals where chirality is crucial .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Antiviral Agents : A notable case involved synthesizing a series of antiviral compounds using this compound as a chiral auxiliary. The resulting compounds demonstrated significant activity against hepatitis viruses, showcasing the compound's utility in developing therapeutic agents .

- Biocatalytic Processes : Research has demonstrated the successful use of engineered E. coli strains expressing leucine dehydrogenases to produce this compound from simple precursors with high yields and enantiomeric purity. This biocatalytic approach highlights the efficiency and sustainability of using biological systems for amino acid production .

作用机制

The mechanism of action of D-tert-Leucine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

L-tert-Leucine: The L-enantiomer of tert-Leucine, used in similar applications but with different stereochemical properties.

Phenylalanine: An aromatic amino acid with distinct chemical behavior and applications.

Uniqueness:

- D-tert-Leucine’s unique tertiary butyl group provides steric hindrance, enhancing its stability and making it a valuable chiral template in asymmetric synthesis . Its non-natural configuration also allows for selective interactions in biological systems, distinguishing it from naturally occurring amino acids .

生物活性

D-tert-leucine (D-Tle) is a non-proteinogenic amino acid that has garnered attention due to its unique biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an enantiomer of L-tert-leucine, characterized by its branched structure. It is synthesized through various methods, including enzymatic processes and chemical synthesis. The compound has been studied for its role as a chiral auxiliary in asymmetric synthesis and its potential therapeutic applications.

Enzymatic Conversion and Synthesis

This compound can be produced from racemic mixtures of tert-leucine using specific enzymatic pathways. For instance, studies have demonstrated the feasibility of converting D,L-tert-leucine nitrile to this compound using nitrile hydratase enzymes, showcasing its potential for biocatalytic applications .

Table 1: Enzymatic Conversion of D,L-tert-Leucine Nitrile

| Enzyme Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Nitrile Hydratase | D,L-tert-leucine nitrile | This compound | 85 |

Transport and Metabolism

Research indicates that this compound exhibits distinct transport characteristics compared to its L counterpart. In animal models, D-Tle shows lower affinity for renal tubular transport, leading to higher excretion rates compared to L-Tle. For example, in a study involving dogs, approximately 66% of the D isomer was lost into urine within three hours, while only 12% of the L isomer was excreted in the same timeframe .

Table 2: Renal Excretion Rates of D- and L-tert-Leucine

| Isomer | Excretion Rate (%) after 3 hours |

|---|---|

| D-Tle | 66 |

| L-Tle | 12 |

This disparity emphasizes the importance of stereochemistry in biological systems and suggests that D-Tle may have limited metabolic utility compared to L-Tle.

Pharmaceutical Applications

This compound has been explored for its potential use as a building block in drug synthesis due to its chiral properties. It serves as a precursor for various biologically active compounds and can enhance the efficacy of certain drugs when used as a chiral auxiliary.

Agricultural Uses

In agriculture, D-Tle has been investigated for its role as a feed additive. Its incorporation into animal diets may improve nutrient absorption and growth rates due to its structural similarity to natural amino acids .

Case Studies

- Synthesis Optimization : A study focused on optimizing the enzymatic synthesis of D-Tle from racemic mixtures demonstrated that specific conditions could yield high purity levels (>99%) with significant yields (up to 85%) using dibenzoyl-d-tartaric acid as a resolving agent .

- Toxicological Studies : Investigations into the toxicological profiles of various fluorinated compounds derived from leucine analogs highlighted that while some derivatives exhibited mild antibiotic activity, others showed significant toxicity by disrupting metabolic pathways such as the citric acid cycle .

化学反应分析

Key Parameters:

| Method | Yield (%) | e.e. (%) | Catalyst System |

|---|---|---|---|

| LeuDH + NADH oxidase | 85 | >99 | Leucine dehydrogenase, NADH oxidase |

| Whole-cell biocatalysis | 87.38 | >99.99 | Engineered E. coli (LeuDH + FDH) |

Chemical Resolution via Diastereomeric Salts

Racemic DL-tert-leucine is resolved using dibenzoyl-d-tartaric acid , forming a sparingly soluble diastereomeric salt with the L-enantiomer. The precipitated salt is filtered, and the remaining solution contains D-tert-Leucine, which is recovered via ion-exchange chromatography . This method avoids derivatization and achieves 80% recovery with 99.9% chiral purity .

Process Highlights:

- Solvent : Water (environmentally friendly, high solubility) .

- Resolving Agent : 0.5 equivalents of dibenzoyl-d-tartaric acid .

- Purity : 99.9% e.e. after ion-exchange treatment .

Bioconversion from Racemic Nitriles

This compound is produced via nitrilase-catalyzed hydrolysis of DL-tert-leucine nitrile. The enzyme selectively hydrolyzes the L-enantiomer’s nitrile group to the amide, enabling separation of this compound nitrile, which is subsequently hydrolyzed to this compound .

Reaction Scheme:

- Enantioselective Hydrolysis :

- Chemical Hydrolysis :

Racemization and Recycling

Unwanted this compound can be racemized back to DL-tert-leucine using strong acids (e.g., HCl) or bases, enabling reuse in resolution processes . This step enhances process economics by minimizing waste.

Analytical Characterization

- HPLC Analysis : Chiral columns (e.g., Crownpak CR-I) resolve D- and L-tert-leucine with retention times of 15.52 min (D-enantiomer) and 17.83 min (L-enantiomer) .

- X-ray Diffraction : Diastereomeric salts exhibit distinct powder XRD patterns (e.g., peaks at 2θ = 8.9°, 12.5°) .

Challenges and Innovations

- Salt Removal : Free this compound is difficult to isolate from HCl or sulfate salts. Solutions include treatment with epichlorohydrin (HCl removal) or barium hydroxide (sulfate removal) .

- Cost Reduction : Coupling LeuDH with formate dehydrogenase (FDH) for NADH regeneration reduces cofactor costs .

This compound’s synthesis and applications highlight its versatility in asymmetric catalysis and drug development. Advances in enzymatic resolution and whole-cell biocatalysis promise scalable, eco-friendly production, while its robust chiral framework continues to enable innovations in organic chemistry.

属性

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426193 | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26782-71-8 | |

| Record name | D-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。